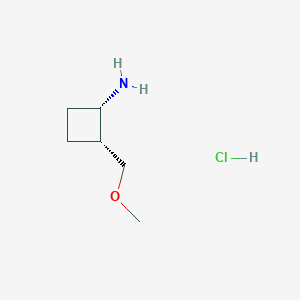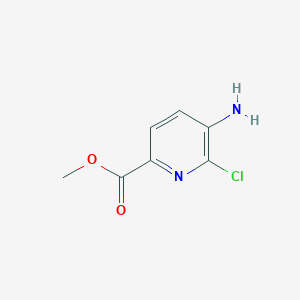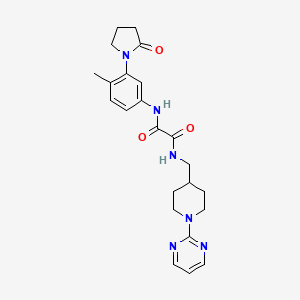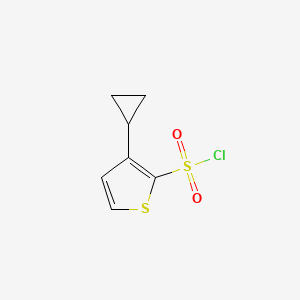![molecular formula C19H30N6OS B2997209 3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 946282-35-5](/img/structure/B2997209.png)
3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex organic compound featuring a fusion of cyclopentane, pyrazolopyrimidine, and propanamide groups. It's of interest in fields such as medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide typically involves:
Starting from cyclopentanone and constructing the pyrazolo[3,4-d]pyrimidine ring through a series of condensation and cyclization reactions.
Using isopropylamine and methylthiol reagents to introduce the amino and methylthio groups.
Concluding with a coupling reaction to link the cyclopentane and pyrazolopyrimidine structures via the propanamide bridge.
Industrial Production Methods: : Scalable methods for industrial production generally follow the lab synthesis route but are optimized for yield and cost efficiency. Techniques such as continuous flow chemistry might be employed to streamline the process.
Types of Reactions
Oxidation: : Potential for introducing oxygen functionalities.
Reduction: : Modification of the pyrazolopyrimidine ring or other electrophilic centers.
Substitution: : Functional group exchange, especially at the amino and thioether positions.
Common Reagents and Conditions
Oxidizing agents such as hydrogen peroxide.
Reducing agents like sodium borohydride.
Substitution reagents can include alkyl halides and nucleophiles.
Major Products: : Reactions with this compound typically yield derivatives with modified functional groups, potentially enhancing or altering its biological activity.
Chemistry
A key molecule in the development of synthetic methodologies.
Biology
Studied for its interactions with biological macromolecules.
Medicine
Potential therapeutic uses due to its structure-activity relationship with known bioactive molecules.
Industry
Utilized as a precursor or intermediate in the synthesis of more complex compounds.
作用机制
The compound's mechanism involves its interaction with specific molecular targets, often through binding to enzyme active sites or receptor complexes. The pyrazolo[3,4-d]pyrimidine core is known for its affinity towards kinases, impacting signaling pathways critical in disease mechanisms.
相似化合物的比较
Similar compounds include other pyrazolo[3,4-d]pyrimidines and cyclopentyl-substituted amides:
4-(isopropylamino)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the cyclopentyl and propanamide moieties.
3-cyclopentyl-N-(2-(4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide: : Differs by the absence of the methylthio group.
The unique fusion of these functional groups in 3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide makes it distinctive and valuable for further research and application.
That comprehensive enough for ya?
属性
IUPAC Name |
3-cyclopentyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6OS/c1-13(2)22-17-15-12-21-25(18(15)24-19(23-17)27-3)11-10-20-16(26)9-8-14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAYUTRWTONHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)
![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)


![3-benzoyl-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2997134.png)


![4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2997140.png)
![Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate](/img/structure/B2997141.png)


![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2997149.png)
